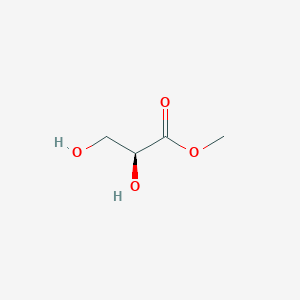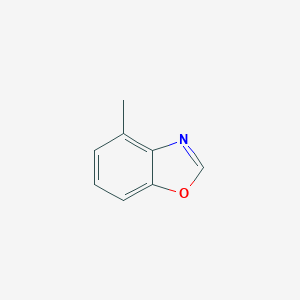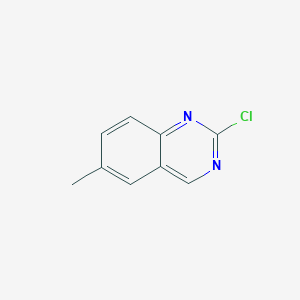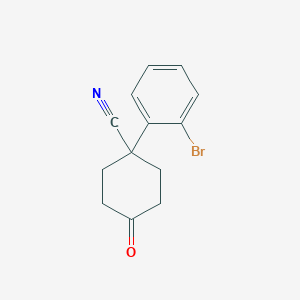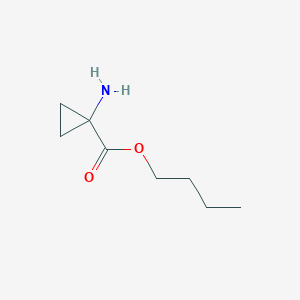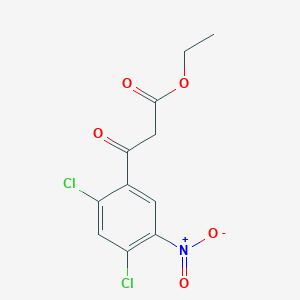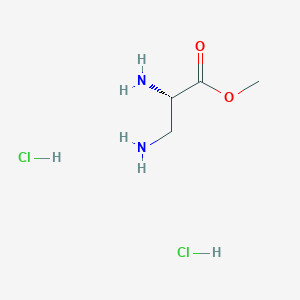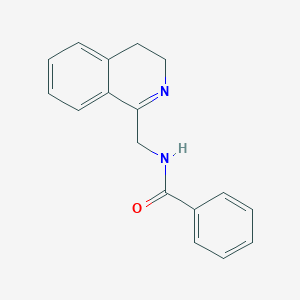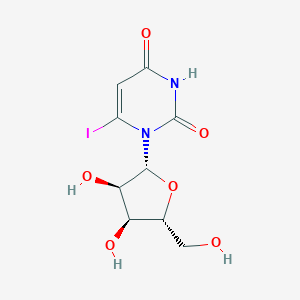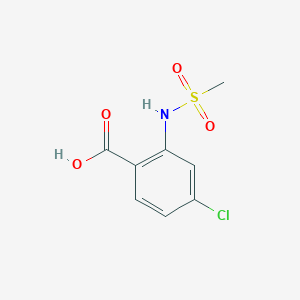
4-Chloro-2-(methylsulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(methylsulfonamido)benzoic acid is a chemical compound with the molecular formula C8H8ClNO4S and a molecular weight of 249.67 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and research. It is characterized by the presence of a chloro group, a methylsulfonamido group, and a benzoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfonamido)benzoic acid typically involves a multi-step reaction process. One common method starts with 4-chlorobenzoic acid as the precursor. The steps include:
Nitration: The 4-chlorobenzoic acid undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form the methylsulfonamido group.
Acidification: Finally, the compound is acidified to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rates.
Catalysts: Using catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamido group.
Acid-Base Reactions: As a benzoic acid derivative, it can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Acid-Base Reactions: Reagents include bases like sodium hydroxide and acids like hydrochloric acid.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamido group.
Acid-Base Reactions: Products include salts formed from the neutralization of the benzoic acid moiety.
Scientific Research Applications
4-Chloro-2-(methylsulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID).
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfonamido)benzoic acid involves its interaction with specific molecular targets. As an NSAID, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzoic acid: Similar in structure but lacks the sulfonamido group.
4-Chloro-2-methyl-5-(methylsulfonyl)benzoic acid: Contains an additional methylsulfonyl group.
4-Chloro-2-methyl-3-nitrobenzoic acid: Contains a nitro group instead of the sulfonamido group.
Uniqueness
4-Chloro-2-(methylsulfonamido)benzoic acid is unique due to the presence of both the chloro and methylsulfonamido groups, which confer distinct chemical properties and biological activities. Its ability to act as an NSAID sets it apart from other similar compounds .
Properties
CAS No. |
158579-89-6 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
benzyl 2-amino-2-(3-hydroxyphenyl)acetate |
InChI |
InChI=1S/C15H15NO3/c16-14(12-7-4-8-13(17)9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9,14,17H,10,16H2 |
InChI Key |
CRKUMBZGFVYWRD-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC(=CC=C2)O)N |
Synonyms |
4-Chloro-2-(MethylsulfonaMido)benzoic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


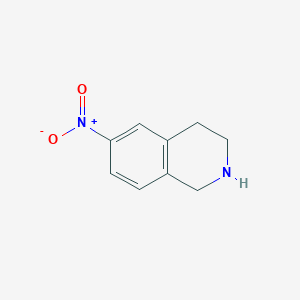
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
